Bastadin 12

Description

Origin and Context within Marine Metabolites

Marine organisms, particularly sponges, are a prolific source of novel chemical entities, many of which possess unique structural features and potent biological properties. Bastadin 12 is a prime example of such a marine metabolite.

This compound, along with other members of the bastadin family, is primarily isolated from marine sponges of the genus Ianthella. scite.airesearchgate.netucdavis.edunih.gov Specifically, the sponge Ianthella basta has been a rich source for the discovery of these compounds. scite.airesearchgate.netucdavis.edunih.gov Sponges of the order Verongiida, to which Ianthella belongs, are well-known for their capacity to produce a diverse array of brominated tyrosine derivatives as part of their chemical defense mechanisms. ucdavis.edu

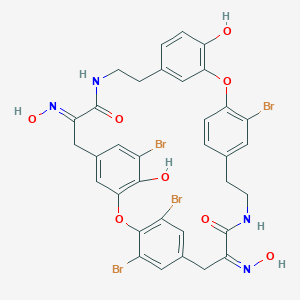

This compound is classified as a bromotyrosine derivative. ucdavis.edu This classification stems from its biosynthetic origin, which involves the oxidative coupling of several brominated tyrosine amino acid precursors. ucdavis.edu The bastadins are characterized as macrocyclic tetrapeptides, featuring a complex ring structure. ucdavis.edu The defining structural features of this compound and its congeners include the presence of multiple bromine atoms on the aromatic rings and oxime functionalities. ucdavis.edu

Historical Perspective of Bastadin Discovery and Identification

The initial discovery of the bastadin family of compounds dates back to the early 1980s. These novel metabolites were first isolated from the marine sponge Ianthella basta. ucdavis.edu The compound now known as this compound was first reported in 1991 by Miao and Andersen. However, it was originally designated as Bastadin 9 in this initial publication. ucdavis.edu Subsequent research and re-evaluation of the bastadin series led to a renumbering of some of its members, at which point the compound was renamed this compound. ucdavis.edu This renumbering was noted in later publications to clarify the identity of the various isolated bastadins. ucdavis.edu The structure of this compound was elucidated through extensive spectroscopic analysis, a common practice in the field of natural products chemistry for determining the complex three-dimensional arrangement of atoms in a newly discovered molecule.

Compound Data

Below is a table summarizing key information for the chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Classification |

| This compound | C34H26Br4N4O8 | Bromotyrosine Derivative |

| Bastadin 9 | C34H26Br4N4O8 | Bromotyrosine Derivative |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134981-78-5 |

|---|---|

Molecular Formula |

C4H10N2O2.2(HCl) |

Molecular Weight |

940.2 g/mol |

IUPAC Name |

(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |

InChI Key |

XNGIESBQQZJDTL-LTEVTRLRSA-N |

SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |

Synonyms |

astadin 12 bastadin-12 |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies

Isolation Procedures from Marine Sponge Extracts

Bastadin 12 has been isolated from several marine sponge species, most notably from Ianthella basta, a species collected from diverse locations including the Great Barrier Reef, Australia, and regions in Guam and Indonesia researchgate.netpublish.csiro.aumdpi.commdpi.com. The isolation process typically begins with the extraction of sponge material using organic solvents such as methanol, dichloromethane, or n-butanol, followed by chromatographic separation techniques researchgate.netmdpi.combeilstein-journals.org. Large-scale extraction and mass-directed isolation studies have been employed to obtain sufficient quantities of this compound for detailed structural analysis beilstein-journals.org. Specific chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and various column chromatography techniques (e.g., YMC RP, Silica gel), are crucial for purifying this compound from complex mixtures of co-occurring metabolites mdpi.combeilstein-journals.orgkoreascience.kr. For instance, HPLC-DAD chromatograms have been used to identify this compound alongside other known bastadins in extracts of Ianthella basta mdpi.com.

Spectroscopic Analysis for Structural Elucidation

Bastadins, including this compound, are recognized as tetrameric structures formally derived from brominated tyrosine and tyramine (B21549) units ucdavis.edupublish.csiro.aunih.gov. The molecular formula of this compound, C34H28Br4N4O8, indicates the presence of four bromine atoms and a complex arrangement of amino acid-derived moieties nih.gov. The structure is composed of two "hemibastadin" units, each comprising a brominated tyramine linked to a brominated dehydro-tyrosine, forming a macrocyclic structure through phenolic coupling ucdavis.edu.

A defining feature of this compound and other bastadins is their macrocyclic bis-diaryl ether framework ucdavis.eduaua.grbris.ac.uk. This core structure is formed through oxidative coupling of phenolic hydroxyl groups, creating ether linkages between aromatic rings ucdavis.edu. Synthetic strategies often involve the formation of these diaryl ether bonds using methods such as the coupling of aryl iodonium (B1229267) salts with phenols aua.grbris.ac.uk. This compound specifically features a brominated bis-diaryl ether configuration, which is critical for its biological interactions .

The macrocyclic structure of bastadins can be classified into two main types: bastarane and isobastarane, depending on the relative orientation of their diaryl ether segments aua.grbris.ac.ukescholarship.org. The typical bastarane skeleton is known as 13,32-dioxa-4,22-diazabastarane ucdavis.eduescholarship.org. This compound, however, is noted for its 'unsymmetrical' bromination pattern and an asymmetric hydroxyl group, suggesting it may arise from or be classified within an alternative structural typology aua.gr. The discovery of this compound represents an example of this structure class derived from an alternative oxidative cyclization pathway, differing from the pathway leading to the canonical bastarane skeleton researchgate.netpublish.csiro.auresearchgate.net.

The structural elucidation of this compound has provided insights into the biosynthetic pathways of bastadins. It is recognized as an example derived from an alternative oxidative cyclization pathway, distinct from the more commonly proposed route leading to the bastarane skeleton researchgate.netpublish.csiro.auresearchgate.net. While earlier biosynthetic arguments favored a single cyclization pathway for bastadin formation, the identification of compounds like this compound introduces complexity and expands the understanding of how these macrocycles are assembled, likely involving oxidative phenolic coupling of tyramine-tyrosine units ucdavis.edubris.ac.uk.

This compound is characterized by an asymmetrical bromination pattern, contributing to its unique structural identity within the bastadin family aua.gr. The compound's molecular formula confirms the presence of four bromine atoms, and its structure involves mono- and di-o-brominated diaryl ether units bris.ac.uknih.gov. Regioselective bromination, often employing N-bromosuccinimide (NBS), is a key step in both the natural formation and synthetic approaches to these compounds, ensuring specific placement of bromine atoms on the aromatic rings aua.gr.

Compound List

this compound

Synthetic Strategies and Chemical Transformations

General Synthetic Routes Towards Bastadins

The prevailing strategy for the total synthesis of macrocyclic bastadins is a convergent approach that dissects the molecule into more manageable fragments. bris.ac.uknih.govresearchgate.net This method allows for the independent preparation of key building blocks which are later combined to form the final macrocycle. This modularity is essential for efficiently producing the various members of the bastadin family, which differ in their bromination patterns and the structure of their aliphatic chains. bris.ac.uknih.gov

A key retrosynthetic disconnection, common to the synthesis of nearly all macrocyclic bastadins, occurs at the two amide bonds within the macrocyclic core. bris.ac.uknih.govresearchgate.net This strategic bond cleavage simplifies the complex target into two primary, suitably functionalized diaryl ether precursors: an α,ω-diamine, known as the "western part," and an α,ω-dicarboxylic acid, referred to as the "eastern part". bris.ac.uknih.govcapes.gov.br This approach allows for a controlled and stepwise assembly, culminating in the final macrocyclization. bris.ac.uk

The synthesis of the western α,ω-diamine fragment is a multi-step process that establishes the necessary stereochemistry and functional groups. bris.ac.uknih.gov A common route begins with a protected p-vinylphenol or a related derivative like p-benzyloxybenzaldehyde. bris.ac.uk Key transformations include:

Asymmetric Dihydroxylation : To introduce a specific stereocenter, a Sharpless asymmetric dihydroxylation can be employed, achieving high enantiomeric excess.

Nitrile Formation and Reduction : The aliphatic chain is often constructed via nitrile intermediates. The crucial diamine functionality is then established through the reduction of these nitrile groups. Cobalt boride has proven to be an effective reagent for this transformation, converting the nitriles into the required primary amines. nih.gov

Bromination : Regioselective bromination of the phenolic rings is typically achieved using reagents such as N-bromosuccinimide (NBS) to install bromine atoms at the ortho position relative to the hydroxyl group.

The eastern α,ω-dicarboxylic acid fragment is constructed through a distinct synthetic sequence. bris.ac.uk The synthesis often starts from a simple precursor like 4-bromophenol. bris.ac.uk The assembly of this fragment involves several critical steps:

Diaryl Ether Formation : The core diaryl ether linkage is formed using the diaryl iodonium (B1229267) salt methodology, which couples the phenolic starting material with a substituted aryl iodonium salt. bris.ac.uk

Oxime Formation : The characteristic α-oximino ester groups of the bastadins are installed by converting aldehyde functionalities. This is often accomplished using hydroxylamine (B1172632) hydrochloride and a base like sodium acetate. This transformation can sometimes lead to a mixture of (E) and (Z) isomers, which may require separation or isomerization at a later stage. bris.ac.uk

Saponification : The terminal ester groups are hydrolyzed to the corresponding carboxylic acids in the final step of the fragment synthesis. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of solvents. bris.ac.uk

Diaryl Iodonium Salt Methodology for o-Brominated Diaryl Ether Linkages

The construction of the o-brominated diaryl ether linkages is one of the most synthetically demanding aspects of bastadin synthesis. bris.ac.ukarkat-usa.org While modern methods like copper-catalyzed couplings are versatile, they have been found to be inapplicable for the bastadin system. bris.ac.uk The diaryl iodonium salt method has emerged as a robust and efficient solution to this problem. bris.ac.uknih.govaua.gr This methodology involves the coupling of a phenol (B47542) with a diaryl iodonium salt, often in the presence of a base. bris.ac.uk It has proven particularly fruitful for creating the sterically congested and electronically deactivated systems found in bastadins. arkat-usa.orgaua.gr The use of symmetrical diaryl iodonium salts has been specifically investigated and successfully applied to the synthesis of the unsymmetrically brominated framework of Bastadin 12. arkat-usa.orgaua.gr This method's success is crucial for controlling the regiochemistry of the ether linkage and accommodating the required bromination patterns.

Macrocyclization Approaches (e.g., Macrolactamization)

The final key transformation in the synthesis is the macrocyclization, which joins the western and eastern fragments to form the large ring structure. bris.ac.uknih.gov This is typically achieved through a macrolactamization reaction, which involves the formation of two amide bonds. The process is generally carried out in a stepwise manner. First, a single amide bond is formed between the diamine and the dicarboxylic acid precursor under standard peptide coupling conditions, using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). bris.ac.uk The resulting linear precursor then undergoes an intramolecular cyclization to form the second amide bond and close the macrocycle. bris.ac.uk This final ring-closing step is often promoted by coupling reagents like Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (PyBOP) and is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. bris.ac.ukunivie.ac.at

Challenges in this compound Total Synthesis

The total synthesis of this compound is fraught with challenges that are characteristic of complex natural product synthesis. psu.edu A primary obstacle is the efficient and stereocontrolled construction of the o-halogenated diaryl ether moieties. bris.ac.ukarkat-usa.org The steric hindrance around the ether linkage makes its formation non-trivial. bris.ac.uk

A significant challenge reported during synthetic efforts toward this compound was the final deprotection step. arkat-usa.org In one approach, after successfully constructing the fully protected macrocyclic framework of this compound using an iodonium salt-based strategy, attempts to remove the methyl ether protecting groups from the phenolic hydroxyls failed. arkat-usa.org This issue was attributed to the stability of the protecting groups chosen for the iodonium salt precursor, necessitating a revised strategy with different protecting groups. arkat-usa.org

Deprotection Strategies

A critical step in the synthesis of this compound is the final deprotection of the phenolic hydroxyl groups. Initial synthetic routes utilized a methyl ether as a protecting group for the phenol moieties originating from the iodonium salt. arkat-usa.org However, all attempts to cleave these methyl ethers in the fully protected this compound precursor proved unsuccessful, which stalled the completion of the synthesis. aua.grarkat-usa.org

To overcome this challenge, a different protecting group strategy was implemented. The final successful synthesis of this compound involved the use of benzyl (B1604629) groups to protect the phenolic oxygens. The global deprotection of the fully functionalized macrocycle was achieved by treating it with boron tribromide (BBr₃) in the presence of thioanisole, which acts as a cation scavenger. This step yielded the final natural product, this compound. bris.ac.uk

| Deprotection Data | |

| Target Compound | This compound |

| Precursor | Fully benzylated macrocycle of this compound |

| Reagent | Boron tribromide (BBr₃) |

| Scavenger | Thioanisole |

| Yield | 51% |

| This table summarizes the successful deprotection method used in the final stage of this compound synthesis. bris.ac.uk |

Application of Alternative Protected Iodonium Salts

The failure of the final deprotection step when using methyl ethers necessitated a change in the synthetic strategy, specifically concerning the choice of iodonium salt used for the construction of the diaryl ether linkages. arkat-usa.org The initial approach employed a symmetrical bis-(2-methoxy-5-formyl-phenyl)-iodonium salt. aua.grarkat-usa.org

To circumvent the deprotection issue, an alternatively protected iodonium salt was investigated and successfully implemented. aua.gr Researchers developed a synthesis for and utilized bis-(2-benzyloxy-5-formyl-phenyl)-iodonium bromide. aua.grarkat-usa.org This benzyl-protected salt proved to be as effective as its methyl-protected counterpart in the crucial coupling reaction with phenols to form the diaryl ether backbone. aua.gr The benzyl groups could then be successfully removed in the final deprotection step, allowing for the first total synthesis of this compound. aua.grbris.ac.uk

| Comparison of Iodonium Salts in Bastadin Synthesis | |

| Initial Salt | bis-(2-methoxy-5-formyl-phenyl)-iodonium salt |

| Limitation | Resulting methyl ethers could not be deprotected at the final stage. arkat-usa.org |

| Alternative Salt | bis-(2-benzyloxy-5-formyl-phenyl)-iodonium bromide |

| Advantage | Benzyl protecting groups are readily cleaved in the final step with BBr₃. aua.grbris.ac.uk |

| This table compares the initial and alternative iodonium salts used in the synthesis of this compound precursors. |

Convergent Synthesis of Cyclic Analogues

SNAr Macroetherification

While the formation of the diaryl ether bonds in the synthesis of this compound itself is achieved using the diaryl iodonium salt method to build the eastern and western fragments before cyclization, nih.govbris.ac.uk related strategies for simplified, ring-constrained bastadin analogues have employed SNAr (Nucleophilic Aromatic Substitution) macroetherification. In these approaches, the diaryl ether bond formation is the ring-closing step. acs.orgresearchgate.net This method has been featured in the convergent synthesis of simplified 14- and 18-membered ring analogues of Bastadin-5, where an efficient SNAr macroetherification is a key step. acs.orgmolaid.com This highlights the utility of SNAr reactions in constructing the macrocyclic ether linkages characteristic of the broader bastadin family. researchgate.net

Advanced Bromination Methodologies

The precise placement of bromine atoms on the aromatic rings is a hallmark of the bastadin family. The synthesis of this compound, which is unsymmetrically brominated, requires highly regioselective bromination methods. aua.grarkat-usa.org Advanced bromination is not performed on the basic starting materials but rather on complex, late-stage intermediates to ensure correct positioning. bris.ac.uk

In the total synthesis of this compound, a key step involves the regiospecific ortho-bromination of a benzyloxy-substituted aromatic ring within an advanced "eastern part" precursor. bris.ac.uk This transformation was accomplished using N-Bromosuccinimide (NBS) in acetonitrile (B52724) at 0°C. bris.ac.uk This method proved to be highly efficient and specific for the position ortho to the phenolic oxygen, proceeding in excellent yield without significant side reactions at this stage. bris.ac.uk

| Details of Advanced Bromination Step | |

| Substrate | Advanced diaryl ether precursor of the "eastern part" |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (CH₃CN) |

| Conditions | 0°C |

| Outcome | Regiospecific bromination at the position ortho to the benzyloxy group. bris.ac.uk |

| Yield | Excellent |

| This table outlines the specific methodology used for the selective bromination during the synthesis of a key this compound precursor. |

Biosynthetic Pathways and Precursors

Tyrosine and Tyramine (B21549) as Biosynthetic Building Blocks

Tyrosine, a common amino acid, is a fundamental precursor in the biosynthesis of numerous marine natural products, including brominated alkaloids like the bastadins researchgate.netmdpi.com. Biochemically, tyrosine undergoes decarboxylation, catalyzed by tyrosine decarboxylase, to form tyramine wikipedia.orgfrontiersin.orgnih.gov. Both tyrosine and tyramine serve as foundational units, which are subsequently halogenated and assembled into the complex structure of Bastadin 12 researchgate.netmdpi.com. The presence of bromine atoms in the final compound highlights the critical role of halogenation steps in its formation.

Role of Hemibastadins as Intermediates

Within the proposed biosynthetic route of bastadins, hemibastadins are identified as crucial intermediate compounds researchgate.netsemanticscholar.org. These intermediates are formed through a series of enzymatic reactions that modify the initial tyrosine and tyramine precursors. The subsequent dimerization of these hemibastadins is a key step in constructing the larger bastadin scaffold.

Dimerization Mechanisms: Carbon-Carbon and Aryl Ether Linkages

The formation of the characteristic dimeric structure of this compound involves the creation of specific chemical linkages between precursor units. Research suggests that these linkages can occur through both carbon-carbon (C-C) bonds and aryl ether bonds researchgate.netnih.govresearchgate.net. These dimerization events are critical for assembling the complex molecular architecture of the final alkaloid. While some dimeric natural products are formed via non-enzymatic processes involving electrophilic one-carbon units like formaldehyde (B43269) mushroomlab.cnresearchgate.netrsc.org, the specific dimerization mechanisms for bastadins are more intricately linked to enzymatic processes.

Enzymatic Processes in Bastadin Biosynthesis

The intricate steps of this compound biosynthesis are orchestrated by a series of enzymes, each catalyzing specific chemical transformations.

Oxidation of α-Amino Units to Oxime Functionalities

A notable enzymatic transformation in the biosynthesis of various natural products, including potentially bastadins, involves the oxidation of α-amino units to oxime functionalities oup.comnih.govrsc.org. Flavin-dependent monooxygenases are among the enzyme families implicated in such oxidations, converting primary amines to oximes through N-oxidation pathways nih.govnih.gov. These oxime groups are a recurring feature in several classes of biologically active compounds rsc.org.

Flavin-Dependent Halogenases in Bromination Reactions

The characteristic bromination of the precursor molecules is a hallmark of bastadin biosynthesis. This process is widely attributed to the action of flavin-dependent halogenases (FDHs) researchgate.netmdpi.comnih.govplos.orguni-duesseldorf.de. These enzymes utilize halide ions (such as bromide), molecular oxygen, and a reduced flavin cofactor (FADH₂) to regioselectively introduce halogen atoms into organic molecules researchgate.netmdpi.complos.orgmdpi.com. Marine organisms, particularly sponges, are known to harbor a rich diversity of such enzymes due to the high concentration of halides in their environment plos.org. FDHs are crucial for the synthesis of many halogenated natural products, including brominated alkaloids like those found in sponges researchgate.netresearchgate.netmdpi.complos.orguni-duesseldorf.de.

Hypothesized Symbiotic Origin of Biosynthetic Genes

A significant aspect of marine natural product biosynthesis is the potential involvement of symbiotic microorganisms. It is hypothesized that the genes responsible for the biosynthesis of complex molecules like this compound may reside within microbial symbionts associated with marine sponges, rather than solely within the sponge host itself nih.govmdpi.comasm.orgnih.govjst.go.jp. Metagenomic studies have increasingly revealed that the biosynthetic gene clusters for many marine natural products are harbored by bacteria and archaea living in association with sponges nih.govmdpi.comasm.orgnih.govjst.go.jp. This symbiotic origin provides a plausible explanation for the complex enzymatic machinery required for the synthesis of these compounds.

Molecular Mechanisms of Action and Target Interactions in Vitro Studies

Modulation of Ryanodine (B192298) Receptors (RyRs)

Bastadins, including Bastadin 12 and its close relatives, are potent modulators of ryanodine receptors (RyRs), which are the primary channels responsible for releasing calcium from intracellular stores, such as the sarcoplasmic reticulum (SR), into the cytoplasm. These interactions are crucial for understanding calcium homeostasis and cellular signaling pathways in various cell types, including muscle and neurons.

Bastadins are known to interact directly with the skeletal muscle isoform of the ryanodine receptor, RyR1, specifically in conjunction with its associated protein, FKBP12 (FK506-binding protein of 12 kDa) physiology.orgresearchgate.netphysiology.org. This interaction is characterized by the stabilization of a high-affinity conformation of RyR1 for the ligand ryanodine physiology.orgresearchgate.netphysiology.org. Bastadin-5, a closely related analogue, has been shown to stabilize the open conformation of RyR1 in a FKBP12-dependent manner . This stabilization enhances the channel's sensitivity to calcium activation while also mitigating the inhibitory effects of magnesium ions . Furthermore, bastadins have been observed to convert ryanodine-insensitive calcium leak states into functional ryanodine-sensitive channels physiology.orgphysiology.org. The binding site for bastadins on the RyR1 complex is distinct from the known effector molecule binding sites, suggesting a unique modulatory mechanism ucdavis.edunih.govnih.gov. Studies indicate that the effector site for bastadin-5 may reside on FKBP12 itself, as FK506, an antagonist of FKBP12, can antagonize bastadin-5's effects on ryanodine binding and calcium transport nih.gov.

The modulation of RyR1 by bastadins significantly impacts intracellular calcium dynamics, affecting calcium transients and the release of calcium from ryanodine-sensitive stores.

Research utilizing primary cultures of rat cerebellar granule cells (CGCs) has demonstrated the influence of this compound on calcium transients. In these studies, the toxic compound Tetrabromobisphenol A (TBBPA) was observed to induce an increase in intracellular calcium concentration ([Ca²⁺]i) nih.govresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.net. When this compound (at 2.5 µM) was co-administered with ryanodine (at 200 µM), it completely inhibited the TBBPA-induced calcium transients in CGCs nih.govresearchgate.netresearchgate.netresearchgate.net. This combined application indicated that the release from intracellular stores was the primary mechanism underlying the TBBPA-induced calcium increase researchgate.net. While this compound or ryanodine alone showed minimal effects, their combination proved highly effective in blocking these calcium transients researchgate.netresearchgate.net. Furthermore, thapsigargin, another known inducer of calcium release, also had its effects partially reduced by 2.5 µM this compound or 200 µM ryanodine, and nearly completely attenuated when both were applied together researchgate.netsigmaaldrich.com. Studies also showed that 30 µM of this compound alone could induce an increase in intracellular calcium levels in CGCs, whereas lower concentrations (2.5 µM and 10 µM) had no significant effect on basal calcium concentration sigmaaldrich.com. These findings highlight this compound's role in modulating calcium release pathways in neuronal cells.

Bastadins have been shown to influence the release of calcium from ryanodine-sensitive stores. Bastadin-5, for instance, was found to inhibit calcium uptake into SR vesicles and enhance calcium-induced calcium release by eight-fold nih.gov. In conjunction with ryanodine or ruthenium red, Bastadin-5 was observed to eliminate ryanodine-insensitive calcium "leak" pathways and enhance the steady-state loading capacity of SR vesicles by approximately 2.5-fold physiology.org. This suggests that bastadins can convert leak states into more regulated, ryanodine-sensitive channels physiology.orgphysiology.org. The combined application of this compound and ryanodine effectively blocked TBBPA-induced calcium release from intracellular stores in cerebellar granule cells, reinforcing their role in inhibiting calcium release from these sensitive compartments researchgate.netsigmaaldrich.comresearchgate.net.

Evidence suggests that bastadins may exhibit bimodal mechanisms of action on the RyR1-FKBP12 channel complex. Certain bastadin analogues, such as Bastadins 2 and 3, have demonstrated antagonistic activity towards the RyR1-FKBP12 complex, with IC50 values of 13 µM and 29 µM, respectively nih.govresearchgate.net. This antagonistic effect, contrasting with the agonistic effects seen with other bastadins like Bastadin-5, points towards a complex interaction profile. Furthermore, simplified cyclic analogues of Bastadin-5 have shown varied effects, with one analogue enhancing ryanodine binding (EC50 11 µM) and another inhibiting it (IC50 6 µM) acs.org. These findings suggest that structural modifications can alter the functional outcome, leading to either potentiation or inhibition of channel activity, indicative of a bimodal mechanism of action on the RyR1-FKBP12 complex nih.govacs.org.

A key characteristic of bastadin interaction with the RyR1 complex is the distinction of their binding sites from those of other known effector molecules. Studies indicate that the binding site of Bastadin-5 is separate from the sites recognized by effectors such as Ca²⁺, Mg²⁺, ATP, caffeine, or ryanodine itself ucdavis.edunih.govnih.gov. This suggests that bastadins engage with a unique modulatory domain on the RyR1-FKBP12 complex. The observation that FK506 can antagonize bastadin-5's effects, coupled with the finding that bastadin-5 enhances FK506-induced FKBP12 release from RyR1, further supports the notion that bastadins may interact with FKBP12, potentially at a novel site distinct from the direct RyR1 effector binding pockets nih.gov.

Influence on Intracellular Calcium Dynamics

Potential Modulation of Actin Cytoskeleton Organization

Research into the specific in vitro mechanisms by which this compound modulates the actin cytoskeleton is limited. However, studies on related compounds and broader investigations into the effects of bastadins suggest a potential indirect influence via the modulation of ryanodine receptors (RyRs) and subsequent calcium signaling pathways, which are known to interact with cytoskeletal dynamics.

One in vitro study investigated the effects of this compound on calcium transients in cultured cerebellar granule cells (CGCs) induced by Tetrabromobisphenol A (TBBPA) researchgate.net. In this experiment, this compound (at 2.5 µM) when applied alone, did not significantly interfere with the increase in intracellular calcium levels (measured via fluo-3 (B43766) fluorescence) induced by TBBPA (10 µM). A slight tendency towards potentiation was observed, but it did not reach statistical significance researchgate.net. Similarly, ryanodine (200 µM) alone also showed a non-significant tendency towards potentiation of TBBPA-induced calcium release researchgate.net.

However, a notable observation was made when this compound was co-administered with ryanodine. This combination completely inhibited the TBBPA-induced release of intracellular calcium in CGCs researchgate.net. While these findings directly address calcium homeostasis rather than direct actin polymerization or depolymerization, broader research on marine natural products like bastadins has proposed a link between their effects on RyRs and modifications in actin cytoskeleton organization researchgate.net. It is hypothesized that bastadin-induced modulation of RyRs could lead to alterations in the actin cytoskeleton, which in turn contribute to cellular effects researchgate.net. These proposed mechanisms suggest that compounds affecting calcium channels, such as RyRs, may indirectly influence actin dynamics, which are critical for cell shape, motility, and various cellular processes nih.govunige.ch.

Given the current in vitro data specifically for this compound, direct evidence of its interaction with actin filaments or actin-binding proteins has not been established. The observed effects on calcium signaling pathways, particularly through RyR modulation, represent a potential indirect route through which this compound might influence actin cytoskeleton organization. Further in vitro studies are warranted to elucidate any direct interactions or downstream effects on actin polymerization, filament dynamics, or the organization of actin networks.

Data Table: Effects of this compound and Ryanodine on TBBPA-Induced Calcium Release in Cerebellar Granule Cells (CGCs)

| Treatment Group | Effect on Fluo-3 Fluorescence (Calcium Release) | Statistical Significance (vs. TBBPA alone) | Reference |

| TBBPA (10 µM) | Baseline increase | - | researchgate.net |

| TBBPA (10 µM) + this compound (2.5 µM) | No significant interference; tendency to potentiate | P > 0.05 | researchgate.net |

| TBBPA (10 µM) + Ryanodine (200 µM) | No significant interference; tendency to potentiate | P > 0.05 | researchgate.net |

| TBBPA (10 µM) + this compound (2.5 µM) + Ryanodine (200 µM) | Complete inhibition of TBBPA-induced release | Significant inhibition | researchgate.net |

Note: Fluo-3 fluorescence is used as an indicator of intracellular calcium concentration. The data presented are qualitative summaries of the findings reported in the cited study.

Biological Activities and Associated Pathways in Vitro Studies

Cytotoxic Activity in Human Tumor Cell Lines

A derivative of Bastadin 12, referred to as BA-12, has demonstrated notable cytotoxic effects against human bladder carcinoma (T24) cells. nih.gov In vitro studies using the MTT assay revealed a dose- and time-dependent inhibition of T24 cell viability. researchgate.net At a concentration of 2.5 μM, BA-12 significantly inhibited the proliferation of T24 cells. nih.govnih.gov Furthermore, flow cytometric analysis indicated that BA-12 induces apoptosis in these cells and can cause cell cycle arrest. researchgate.net

Table 1: Cytotoxic Activity of BA-12 (a this compound derivative) on T24 Human Bladder Carcinoma Cells

| Concentration | Time (hours) | Inhibition of Cell Viability |

| 0.25–160 μM | 24, 48, 72 | Dose- and time-dependent |

| 2.5 μM | 24 | Significant inhibition |

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. nih.gov In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Enterococcus faecalis. nih.gov However, specific data regarding the minimum inhibitory concentrations (MIC) of this compound against a broad range of microorganisms are not extensively detailed in the available scientific literature.

Neuroprotective Modulations

The neuroprotective potential of this compound has been linked to its ability to modulate intracellular calcium levels. In vitro studies on cultured cerebellar granule cells (CGCs), which are known to express the RyR2 isoform of the ryanodine (B192298) receptor, have shown that this compound can influence calcium homeostasis. researchgate.netnih.gov At a concentration of 30 μM, this compound alone was observed to induce an increase in the intracellular Ca2+ level in CGCs. researchgate.net Conversely, at lower concentrations (2.5 and 10 μM), it did not affect the basal calcium concentration. researchgate.net

Interestingly, when co-administered with ryanodine, 2.5 μM of this compound was able to block the increase in intracellular Ca2+ evoked by tetrabromobisphenol A (TBBPA), suggesting an interaction with the mechanisms of intracellular calcium release. researchgate.net These findings suggest that this compound can be a useful pharmacological tool for studying the role of ryanodine receptors in neuronal calcium signaling and may offer a basis for exploring its neuroprotective effects. researchgate.net

Influence on Cardiac Function through RyR2 Activity

Bastadins, as a class of compounds, are recognized for their interaction with ryanodine receptors (RyRs), which are critical for regulating calcium release from the sarcoplasmic reticulum in muscle cells, including cardiomyocytes. researchgate.netnih.gov The RyR2 isoform is predominantly expressed in cardiac muscle and is also found in brain neurons. nih.gov

In vitro studies have demonstrated that synthetic this compound can modulate the activity of RyR2. researchgate.net Specifically, research on cultured cerebellar granule cells, which endogenously express RyR2, has utilized this compound to investigate the mechanisms of intracellular calcium release. researchgate.netnih.gov The ability of this compound to influence Ca2+ transients in these cells indicates a direct or indirect interaction with RyR2 channels. researchgate.net This modulation of RyR2 activity suggests a potential for this compound to influence cardiac function, as proper RyR2 function is essential for normal heart muscle contraction and rhythm.

Anti-Angiogenic Effects

This compound and its derivatives have demonstrated significant anti-angiogenic properties in vitro. A derivative, BA-12, was shown to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The MTT assay revealed that BA-12 inhibited HUVEC viability in a dose-dependent manner. researchgate.net At a concentration of 2.5 μM, BA-12 significantly inhibited the healing of scratches in a wound healing assay and reduced the formation of tube-like structures by HUVECs. nih.govresearchgate.net

The mechanism underlying these anti-angiogenic effects has been linked to the activation of glutathione (B108866) metabolism. nih.govnih.gov This suggests that this compound may exert its anti-angiogenic activity by inducing oxidative stress and altering the antioxidant defense system within endothelial cells. nih.gov

Table 2: Anti-Angiogenic Activity of BA-12 (a this compound derivative) on HUVECs

| Assay | Concentration | Observation |

| Cell Viability (MTT) | 0.25–160 μM | Dose-dependent inhibition |

| Wound Scratch Assay | 2.5 μM | Significant inhibition of scratch healing |

| Tube Formation Assay | 2.5 μM | Significant reduction in branch points of tubes |

Antifouling Activity

While various marine natural products have been investigated for their antifouling properties, specific in vitro studies detailing the antifouling activity of this compound against common fouling organisms, such as barnacle larvae, are not extensively available in the current scientific literature.

Protein Kinase Inhibition

There is a lack of specific in vitro studies in the reviewed scientific literature that investigate the potential of this compound to act as a protein kinase inhibitor.

This compound: Unexplored Potential in Antiparasitic Research

Despite extensive research into the diverse biological activities of marine natural products, in vitro studies focusing on the antiparasitic efficacy of the chemical compound this compound are not available in the current scientific literature. While related compounds from the bastadin family and extracts from the source organism, the marine sponge Ianthella basta, have shown some promise against various parasites, specific data on this compound remains elusive.

The bastadins are a class of brominated tyrosine-derived metabolites isolated from marine sponges of the genus Ianthella. Several members of this family, such as bastadins 3, 4, and 8, have been investigated for their biological activities, with some demonstrating antiplasmodial and nematocidal properties in laboratory settings. However, specific in vitro assays to determine the efficacy of this compound against common parasites like Plasmodium, Leishmania, or Trypanosoma species have not been reported.

Therefore, it is not possible to provide detailed research findings, data tables, or discuss the associated cellular pathways related to the antiparasitic activity of this compound. The absence of such studies highlights a gap in the exploration of the full therapeutic potential of this specific marine-derived compound. Future research is warranted to investigate whether this compound possesses any antiparasitic properties and to elucidate its potential mechanisms of action.

Structure Activity Relationship Sar Investigations

Impact of Bromine Substitution on Biological Activity

The presence and position of bromine atoms are significant determinants of the biological activity of bastadins. Studies have indicated that the complete absence of bromine can lead to a substantial loss of activity. For instance, a debrominated analog of bastadin was found to be nearly inactive, underscoring the importance of the dibromocatechol ether moiety nih.gov. Similarly, research on hemibastadin derivatives has shown that the removal of bromine atoms results in a decrease in their biological activity mdpi.com. Bromine substituents on the phenolic rings of compounds like bastadin 6 have been shown to play a crucial role in their potent and selective anti-proliferative activity nih.govscilit.com. However, some studies suggest that the specific identity of the halogen might be less critical than its presence; replacing bromine with chlorine or iodine in certain hemibastadin analogs resulted in only a negligible reduction in inhibitory activity mdpi.com. This suggests that the halogen atom's size and electronic properties contribute to activity, with bromine being particularly effective in many contexts.

Table 1: Impact of Bromine Substitution on Bastadin Activity

| Compound/Analog | Modification | Biological Activity Impact | Key Structural Feature | Reference |

| Bastadin 5 (Debromo analog 9) | Removal of Bromine | Nearly inactive | Dibromocatechol ether moiety | nih.gov |

| DBHB (1) | Substitution with Chlorine (4) | Negligible reduction in activity | Halogen presence/size | mdpi.com |

| DBHB (1) | Substitution with Iodine (5) | Negligible reduction in activity | Halogen presence/size | mdpi.com |

| Bastadin 6 | Bromine atoms present | Important for potent/selective anti-proliferative activity | Bromine substituents | nih.govscilit.com |

| Hemibastadin | Removal of Bromine | Decrease in activity | Bromine substituents | mdpi.com |

Significance of Diaryl Ether Moiety and Western Edge Structure

The diaryl ether moiety, particularly the 'western edge' structure, is recognized as a critical component for the biological activity of bastadins nih.govaua.grnih.govaua.grucdavis.eduacs.org. This structural feature, often a dibromocatechol ether, is essential for potent interactions with biological targets. For example, the inactivity of debrominated analogs is attributed to the loss of this crucial dibromocatechol ether moiety nih.gov. While studies have indicated that constraining the diaryl ether unit within a macrocycle is not an absolute requirement for activity, the specific substitution pattern of the catechol aryl ether appears to play a decisive role in modulating calcium mobilization aua.grnih.govacs.org. The catechol ether linkages, formed through phenolic coupling of p-hydroxyl groups, are fundamental to the macrocyclic structure of bastadins ucdavis.edu. The synthetic strategies for bastadins often focus on the efficient construction of these polyhalogenated diaryl ether linkages aua.gr.

Role of Oxime Moieties in Biological Effects

The oxime moiety plays a nuanced role in the biological activities of bastadins, with its importance varying depending on the specific biological context. In some instances, such as modulation of the RyR-Ca2+ channel, the oxime functional group has been suggested to be non-essential for activity, with the 2-bromo substituent in the hydroxyl-bromodiphenyl ether (HBDE) moiety being more critical nih.gov. However, for other activities, such as anti-proliferative and anti-angiogenic effects, the oxime moiety has been shown to be important nih.govscilit.com. Modifications or removal of the oxime function have led to a decrease in activity, suggesting it is essential for interactions with target proteins, potentially through hydrogen bonding mdpi.comnih.govscilit.com. Furthermore, the α-oxo-oxime moiety has been identified as important for antifouling activity scispace.com. The oxime group's ability to act as both a hydrogen-bond donor and acceptor can significantly influence its interaction with receptor binding sites, thereby enhancing biological activity mdpi.com.

Table 2: Role of Oxime Moiety in Bastadin Activity

| Compound/Analog | Modification | Biological Activity Impact | Key Structural Feature | Reference |

| Bastadin 5 | Oxime moiety present | Modulates RyR1/FKBP12 complex activity | Oxime functional group | nih.govnih.gov |

| Bastadin 6 | Oxime-modified analogs | Oxime moiety is essential for anti-angiogenic activity | Oxime functional group | nih.govscilit.com |

| Hemibastadin | Removal of Oxime function | Decrease in activity | Oxime functional group | mdpi.com |

| Bastadin | Oxime moiety present | Important for antifouling activity | α-oxo-oxime moiety | scispace.com |

Comparative SAR Across Bastadin Family Members

Comparative SAR studies across various bastadin family members highlight how subtle structural changes can lead to significant differences in biological activity. For example, ring size in simplified cyclic analogs of bastadin-5 has a notable impact: a 14-membered ring analog enhanced ryanodine (B192298) binding, while a corresponding 18-membered ring analog potently inhibited it nih.govnih.govacs.org. The conservation of the dibromocatechol ether moiety at the 'western edge' was found to be crucial for the most active analogs nih.govnih.govacs.org.

Differences in the core skeleton, such as the bastarane versus isobastarane types, also correlate with distinct bioactivities. Batarane-type bastadins, with their moderately rigid conformations, are often associated with potent and selective anti-angiogenic effects, whereas the more flexible isobastarane-type analogs exhibit moderate activity nih.govresearchgate.net. Comparisons of specific analogs, like Bastadin 10 which stabilizes the open conformation of RyR1, with Bastadin 5, which stabilizes both open and closed states, demonstrate varying degrees of selectivity and mechanisms of action smolecule.com. Furthermore, modifications such as sulfation in compounds like bastadin 3 and bastadin 7 can lead to differential activities as SR Ca2+ channel agonists ucdavis.edu.

Analogues and Derivatives: Design and Modulation of Biological Activity

Synthesis and Evaluation of Hemibastadin Derivatives

Hemibastadins are essentially the monomeric units that dimerize to form the macrocyclic structures of most bastadins. ucdavis.edu They are composed of a brominated tyramine (B21549) linked by an amide bond to a brominated dehydrotyrosine, which features an α-oximino group. ucdavis.edu The synthesis of hemibastadin derivatives provides a more direct route to probe the SAR of key structural motifs without the complexity of macrocyclization.

Researchers have designed and synthesized new hemibastadin congeners with systematic structural variations to investigate their enzyme inhibitory activity. nih.gov Modifications have included:

Varying the halogen substituents on the aromatic rings. nih.gov

Altering the amine moieties linked to the (E)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propionic acid core. nih.gov

Comparing the activity of compounds with free versus substituted aromatic hydroxyl groups. nih.gov

Evaluating the effect of a free versus a methylated oxime group. nih.gov

The synthesis of these derivatives allows for a detailed exploration of how each component of the hemibastadin structure contributes to its biological profile. For instance, some synthetic strategies focus on creating derivatives with modified linker groups or varying carbon chain lengths to investigate their antimicrobial and biofilm-disrupting properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. longwood.edu

Development of Cyclic Analogues with Modified Ring Systems

To understand the conformational requirements for biological activity, simplified, ring-constrained analogues of bastadins have been developed. nih.govnih.gov These synthetic macrocycles are designed to embody key structural features of the natural products, particularly the substituted catechol ether of the 'western' hemisphere of bastadin-5, within smaller and synthetically more accessible ring systems. nih.govacs.org

A key synthetic strategy involves an efficient intramolecular SNAr macroetherification to form the cyclic ether linkage. nih.govnih.govacs.org Two main families of analogues, featuring 14- and 18-membered rings, have been synthesized and evaluated for their ability to modulate the RyR1-FKBP12 complex using a [³H]-ryanodine binding assay, which measures the open state of the Ca²⁺ channel. nih.govnih.gov

The results revealed a fascinating bi-modal activity profile that is dependent on the macrocycle's ring size. nih.gov

14-Membered Analogues : A simplified, atropisomeric 14-membered ring analogue showed agonist activity, enhancing ryanodine (B192298) binding with an EC₅₀ of 11 μM, similar to the natural bastadin-5. nih.govacs.org

18-Membered Analogues : In stark contrast, the corresponding achiral 18-membered ring analogue with the same aryl substitution pattern acted as a potent antagonist, inhibiting ryanodine binding with an IC₅₀ of 6 μM. nih.govnih.govacs.org

| Analogue Type | Compound Example | Activity on RyR1/FKBP12 | Potency |

|---|---|---|---|

| 14-Membered Ring | (+/-)-7 | Agonist (Enhancer) | EC₅₀ = 11 μM nih.govacs.org |

| 18-Membered Ring | 14 | Antagonist (Inhibitor) | IC₅₀ = 6 μM nih.govacs.org |

Investigation of Sulfated Bastadin Esters

Sulfated bastadin esters represent a significant class of naturally occurring derivatives isolated from the marine sponge Ianthella basta. nih.govnih.gov These compounds feature one or more sulfate groups attached to the phenolic hydroxyls of the bastadin scaffold. Investigation into these sulfated analogues has revealed that sulfation is a critical modification that can dramatically alter biological activity.

Several novel sulfated bastadins have been isolated and characterized, including 15,34-O-disulfatobastadin 7, 10-O-sulfatobastadin 3, and bastadin-6-34-O-sulfate ester. nih.govacs.orgnih.govescholarship.org Biological evaluation of these compounds showed that they can act as agonists of the RyR1-FKBP12 complex, though with varying potencies. ucdavis.edunih.gov For example, 15,34-O-disulfatobastadin 7 displayed moderate agonist activity with an EC₅₀ of 13.6 μM, while 10-O-sulfatobastadin 3 was significantly less potent (EC₅₀ 100 μM). nih.govacs.org

| Compound | Activity | Potency (EC₅₀) |

|---|---|---|

| 15,34-O-disulfatobastadin 7 | Agonist | 13.6 μM nih.govacs.org |

| 10-O-sulfatobastadin 3 | Agonist | 100 μM nih.govacs.org |

| Bastadin 20 | Agonist | 20.6 μM nih.govacs.org |

The investigation of sulfated derivatives has uncovered a bimodal mechanism of action for the bastadin family, where compounds can act as either agonists or antagonists. nih.gov A pivotal discovery was that while many sulfated macrocyclic bastadins are agonists, sulfated hemibastadins can act as antagonists of the RyR1-FKBP12 Ca²⁺ channel. nih.gov

Specifically, 1-O-sulfatohemibastadin-1 and 1-O-sulfatohemibastadin-2 were isolated and found to inhibit the channel, with IC₅₀ values of 13 μM and 29 μM, respectively. nih.gov This antagonistic activity is the direct opposite of the potent agonism exhibited by the parent macrocyclic compound, bastadin-5 (EC₅₀ 2 μM). nih.gov This finding was the first report of a bastadin analogue acting as an antagonist of the sarcoplasmic reticulum channel. nih.gov It suggests that while the core chemical structure provides a common binding motif, the combination of sulfation and the absence of the macrocyclic constraint can reverse the functional output from channel activation to inhibition. nih.gov

Methodologies for Dereplication of Bastadin Analogues

The chemical investigation of marine sponges like Ianthella often yields a complex mixture of closely related bastadin analogues. nih.gov To avoid the laborious re-isolation and re-characterization of known compounds, efficient dereplication strategies are essential. nih.gov Dereplication is the process of rapidly identifying known metabolites in an extract at an early stage of the drug discovery process. nih.govresearchgate.net

For the bastadin family, several methodologies have been developed:

¹H-NMR "Fingerprinting" : One effective technique involves the chemical derivatization of the crude bastadin mixture, followed by ¹H-NMR analysis. Specifically, permethylation of the mixture allows for the use of methoxy (MeO) signals in the NMR spectrum as a "fingerprint" to quickly identify known bastadins. ucdavis.edunih.gov

NMR Database Creation : A more comprehensive approach involves the creation of a dedicated bastadin NMR database. nih.govbohrium.com This database compiles benchmark chemical shift values for the various aromatic rings and other key substructures found across the entire bastadin family. nih.gov By comparing the NMR data of a newly isolated compound to this database, researchers can rapidly dereplicate known structures and more easily identify novel analogues. nih.govresearchgate.net This approach was successfully used in the identification of new compounds from Ianthella cf. reticulata. nih.gov

These dereplication methods, often coupled with modern analytical techniques like LC-MS, are crucial for efficiently navigating the chemical diversity of bastadins in natural extracts. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Effector Sites on RyR1-FKBP12

Bastadin compounds exert their effects on the skeletal muscle ryanodine (B192298) receptor (RyR1) by modulating its interaction with the 12-kDa FK506-binding protein (FKBP12). nih.govnih.gov This interaction is crucial for stabilizing the channel's closed state and preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum. mdpi.comnih.gov While it is established that bastadins bind to the RyR1-FKBP12 complex, the precise effector site remains unknown. pnas.org

Studies on related compounds, such as Bastadin 5, suggest that the binding site is a novel modulatory domain on the complex. nih.gov The actions of these compounds are antagonized by the immunosuppressant FK506, which is known to bind to FKBP12 and cause its dissociation from the RyR1 channel. nih.govnih.gov Interestingly, Bastadin 5 does not directly cause FKBP12 to dissociate but enhances the release induced by FK506, indicating a complex allosteric interaction. nih.gov Future research must prioritize the precise mapping of the bastadin binding site on the RyR1-FKBP12 macromolecular complex.

Key research objectives should include:

Photoaffinity Labeling: Synthesizing photoactive analogues of Bastadin 12 to covalently label the binding site upon UV irradiation, allowing for subsequent identification of the labeled protein domains through mass spectrometry.

Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structure of the RyR1-FKBP12 complex bound to this compound. This will provide direct visualization of the binding pocket and the conformational changes induced by the compound.

Site-Directed Mutagenesis: Identifying putative binding residues based on structural models and validating their role through mutagenesis studies, followed by functional assays to assess the impact on this compound activity.

Elucidating this novel effector site will not only clarify the mechanism of action for the bastadin family but also reveal a new regulatory site on the RyR1 channel, which could be a valuable target for future drug design.

Comprehensive Analysis of Molecular Pathways Underlying Biological Effects

The primary biological effect of this compound identified to date is the modulation of intracellular Ca²⁺ release. asm.org It has been shown to induce an increase in intracellular Ca²⁺ levels in cerebellar granule cells. asm.org This effect is linked to its interaction with ryanodine receptors, as co-application of this compound with ryanodine can block Ca²⁺ release evoked by other agents like thapsigargin. asm.orgmdpi.com The modulation of RyR channels by bastadins can either stabilize the open or closed state of the channel, depending on the specific analogue, thereby significantly altering Ca²⁺ homeostasis. nih.gov

While the direct interaction with the RyR1-FKBP12 complex is a critical initiating event, the full spectrum of downstream molecular pathways affected by the resulting Ca²⁺ signal perturbation is not yet understood. A comprehensive analysis is required to map the cellular consequences of this compound exposure.

Future investigations should focus on:

Transcriptomic and Proteomic Analyses: Employing techniques like RNA-sequencing and quantitative proteomics to identify global changes in gene and protein expression in cells treated with this compound. This can reveal affected signaling cascades, such as those involved in excitation-contraction coupling, apoptosis, or gene regulation.

Phosphoproteomics: Given that Ca²⁺ signals regulate numerous protein kinases and phosphatases, analyzing changes in the phosphoproteome will provide insight into the immediate signaling events triggered by this compound.

Functional Cellular Assays: Moving beyond Ca²⁺ flux measurements to assess the impact of this compound on specific cellular processes known to be Ca²⁺-dependent, such as muscle contraction, neurotransmission, and cell proliferation.

A thorough understanding of these pathways is essential for predicting the full physiological and potential pathophysiological effects of this compound, guiding its development as a targeted therapeutic agent.

| Compound | Effect on RyR1-FKBP12 Complex | Observed Biological Effect | Reference |

|---|---|---|---|

| Bastadin 5 | Increases [3H]ryanodine binding, enhances FK506-induced FKBP12 release | Inhibits Ca²⁺ uptake, enhances Ca²⁺-induced Ca²⁺ release | nih.gov |

| Bastadin 10 | Dramatically stabilizes the open conformation of the RyR channel | Sensitizes the channel to activation by Ca²⁺ | nih.govmdpi.com |

| This compound | Induces an increase in intracellular Ca²⁺ levels | Blocks thapsigargin-induced Ca²⁺ release when combined with ryanodine | asm.org |

Advanced Synthetic Methodologies for Novel Analogues

The total synthesis of this compound and several other members of the bastadin family has been successfully achieved. researchgate.net A general synthetic strategy involves dissecting the macrocyclic structure into two key diaryl ether fragments, which are then coupled and subjected to macrolactamization. researchgate.net This approach has proven flexible and efficient for producing various natural bastaranes and isobastaranes. researchgate.net Furthermore, research into simplified, ring-constrained analogues of Bastadin 5 has demonstrated that it is possible to create synthetic compounds that retain or even exhibit different modulatory activities on the RyR1/FKBP12 complex. pnas.orgacs.orgnih.gov For instance, a 14-membered ring analogue was found to enhance ryanodine binding, similar to Bastadin 5, while an 18-membered ring analogue acted as a potent inhibitor. acs.org

These findings underscore the potential for creating novel, synthetically accessible analogues with tailored pharmacological profiles. Future synthetic efforts should aim to develop more advanced and versatile methodologies.

Areas for advancement include:

Combinatorial Chemistry: Developing solid-phase synthesis or parallel synthesis techniques to rapidly generate a large library of bastadin analogues with diverse substitutions on the aromatic rings and variations in the macrocycle size.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold, such as the bromination pattern and the oxime geometry, to build a comprehensive SAR model. nih.gov Studies have already indicated that the dibromocatechol ether moiety is crucial for activity. pnas.orgacs.org

Asymmetric Synthesis: Developing stereoselective synthetic routes to control the atropisomerism of certain analogues, which could lead to compounds with higher potency and selectivity.

The development of advanced synthetic methods will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, paving the way for their translation into clinical candidates.

Exploration of Biosynthetic Gene Clusters and Symbiotic Roles

This compound is a member of the bromotyrosine alkaloids, a large class of natural products isolated from marine sponges of the order Verongida, particularly the genus Ianthella. nih.govnih.govnih.gov The biosynthetic pathways for these complex molecules are not yet fully elucidated. While it is known that they are derived from the amino acid tyrosine, the specific enzymes and genes responsible for their assembly remain largely unknown. mdpi.comacs.org

There is a growing body of evidence that many natural products isolated from sponges are actually produced by their symbiotic microorganisms. mdpi.comnih.gov Marine sponges host diverse microbial communities, and their genomes contain a wealth of novel biosynthetic gene clusters (BGCs) encoding the production of secondary metabolites. nih.govasm.orgmdpi.com The sponge Ianthella basta, the source of many bastadins, is an emerging model organism for symbiosis research as it hosts a remarkably low-diversity microbiome dominated by just three symbionts. nih.govnih.govoup.com This provides a unique and simplified system to investigate the origin of bastadins.

Future research in this area should be directed towards:

Genome Mining: Sequencing the genome of the sponge Ianthella basta and the genomes of its dominant microbial symbionts to search for putative BGCs responsible for bromotyrosine alkaloid synthesis. Key enzymatic domains to look for would include halogenases (bromoperoxidases), P450 monooxygenases, non-ribosomal peptide synthetases (NRPS), and polyketide synthases (PKS).

Metagenomic and Metatranscriptomic Analysis: Analyzing the collective genetic material and gene expression of the entire sponge holobiont (host and microbes) to correlate the expression of specific BGCs with the production of this compound.

Heterologous Expression: Once a candidate BGC is identified, expressing it in a suitable host bacterium (like E. coli or Streptomyces) to confirm its role in producing the bastadin scaffold.

Q & A

Basic: What methodologies are recommended for the structural characterization of Bastadin 12?

Answer: this compound’s structural analysis relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy combined with comparative databases. Researchers should:

- Establish a reference NMR database for bastadins, including chemical shifts for aromatic protons and hydrogen-bonded substructures .

- Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals caused by its brominated phenolic rings and oxime groups .

- Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns .

Basic: How is this compound typically isolated from marine sponges?

Answer: Isolation protocols involve:

- Extraction : Use methanol or dichloromethane to solubilize bromotyrosine derivatives from Ianthella sponges .

- Chromatography : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to separate bastadins .

- Purity assessment : Validate fractions via LC-MS and compare retention times to known standards .

Advanced: How do oxime isomerization processes impact this compound’s structural stability and bioactivity?

Answer : this compound’s (Z)-2-(hydroxyimino)-N-alkylamide groups are prone to photo- and thermal isomerization , forming (E)-isomers as artifacts. To address this:

- Conduct controlled isomerization experiments under UV light or heat to track geometric changes .

- Use molecular mechanics calculations to predict thermodynamic stability of isomers and correlate with bioactivity shifts (e.g., cytotoxicity) .

- Store samples in amber vials at -20°C to minimize isomerization during storage .

Advanced: How can researchers resolve contradictions in NMR data interpretation for Bastadin analogs?

Answer : Discrepancies often arise from overlapping signals or isomerization artifacts. Solutions include:

- Database integration : Create a standardized NMR repository for bastadins, referencing aromatic proton shifts (e.g., δ 6.8–7.2 ppm for bromophenol rings) .

- Dynamic NMR (DNMR) : Apply variable-temperature experiments to detect slow-exchange isomers .

- Collaborative validation : Cross-check assignments with independent labs using identical solvent systems (e.g., DMSO-d6) .

Advanced: What mechanistic insights explain this compound’s role in calcium signaling and cytotoxicity?

Answer : this compound modulates N-methyl-D-aspartate receptors (NMDARs) and ryanodine receptors (RyRs) in neuronal cells:

- Experimental design : Treat cells with this compound alongside calcium flux dyes (e.g., Fluo-4 AM) and antagonists (e.g., MK-801) to isolate NMDAR/RyR contributions .

- Dose-response analysis : Use LC50 values (e.g., 12.5 µM for TBBPA-induced cytotoxicity) to quantify synergistic effects .

- Mechanistic validation : Perform calcium chelation experiments (e.g., EGTA) to confirm extracellular Ca²⁺ influx as a cytotoxic driver .

Advanced: How can experimental designs differentiate natural this compound isomers from processing artifacts?

Answer : To distinguish natural (Z)-oximes from (E)-artifact isomers:

- Fresh extraction protocols : Minimize solvent exposure time and light during isolation .

- Time-course NMR : Monitor isomer ratios immediately post-extraction and after 24–48 hours .

- Biosynthetic studies : Compare sponge extracts with synthetic (Z)-configured analogs to identify native forms .

Basic: What bioassays are used to evaluate this compound’s biological activity?

Answer : Standard assays include:

- Antiparasitic screens : Test against Trypanosoma brucei with IC50 thresholds (e.g., 10–50 µM) .

- Cytotoxicity assays : Use HCT-116 colon cancer cells and MTT viability assays .

- Calcium imaging : Quantify Ca²⁺ transients in neuronal cells using fluorescence microscopy .

Advanced: How do computational methods enhance structural analysis of this compound?

Answer : Computational strategies include:

- Molecular dynamics simulations : Model oxime isomerization energetics and solvent interactions .

- Density Functional Theory (DFT) : Predict NMR chemical shifts for proposed structures .

- Docking studies : Map bastadin-receptor interactions (e.g., RyR binding pockets) to explain bioactivity .

Advanced: How should inconsistencies in reported biological activities of this compound be addressed?

Answer : Variability often stems from isomer ratios or assay conditions. Mitigation strategies:

- Batch standardization : Quantify (E)/(Z)-isomer ratios via HPLC before bioassays .

- Positive controls : Include reference compounds (e.g., bastadin 4 for cytotoxicity) to normalize results .

- Meta-analysis : Compare data across studies using shared metrics (e.g., % inhibition at 10 µM) .

Basic: What challenges arise in synthesizing this compound derivatives?

Answer : Key synthesis hurdles include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.